AZD5153

Description

Properties

IUPAC Name |

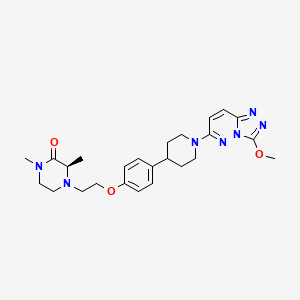

(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMYFSPOTCDHHJ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869912-39-9 | |

| Record name | AZD-5153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5153 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD5153: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5153 is a potent, orally bioavailable, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4).[1][2] Developed by AstraZeneca, its unique bivalent binding mechanism allows it to simultaneously engage with both bromodomains (BD1 and BD2) of the BRD4 protein, leading to enhanced potency and antitumor activity compared to monovalent BET inhibitors.[3] This technical guide provides an in-depth look at the chemical properties, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is formally named (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone.[4][5]

| Property | Value |

| Chemical Formula | C₂₅H₃₃N₇O₃[4][5] |

| Molecular Weight | 479.6 g/mol [5] |

| CAS Number | 1869912-39-9[5] |

| Appearance | White to off-white solid |

| SMILES | COC1=NN=C2N1N=C(N3CCC(C4=CC=C(OCCN5--INVALID-LINK--C(N(C)CC5)=O)C=C4)CC3)C=C2[5] |

| InChI Key | RSMYFSPOTCDHHJ-GOSISDBHSA-N[5] |

Synthesis of this compound

The detailed experimental protocol for the synthesis of this compound has been described by Bradbury et al. in the Journal of Medicinal Chemistry (2016).[6] While the full, step-by-step procedure is proprietary and contained within the cited publication, the synthesis logically involves the preparation of three key fragments followed by their sequential coupling:

-

The Triazolopyridazine Core: Synthesis of the 3-methoxy-[1][2][4]triazolo[4,3-b]pyridazine moiety.

-

The Piperidinyl-Phenoxy Linker: Preparation of the central piperidinyl-phenoxy scaffold.

-

The Chiral Piperazinone Moiety: Synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment.

The overall strategy involves coupling these key intermediates to assemble the final this compound molecule. The final step would likely be the ether linkage formation between the phenoxy group and the ethyl-piperazinone side chain.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by disrupting the epigenetic regulation of gene transcription. As a BET inhibitor, it competitively binds to the acetylated lysine recognition motifs within the bromodomains of BRD4.[1] This prevents BRD4 from binding to acetylated histones on chromatin, thereby inhibiting the transcription of key oncogenes and growth-promoting genes, such as c-MYC.[6][7] The disruption of these transcriptional programs leads to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[1][7]

References

- 1. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

AZD5153: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4).[1][2] Its unique bivalent binding mechanism, simultaneously engaging two bromodomains of BRD4, confers enhanced potency and prolonged target engagement compared to earlier monovalent inhibitors.[3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the compound's mechanism of action, key experimental methodologies, and a summary of its preclinical and clinical data.

Introduction: The Rationale for a Bivalent BET Inhibitor

The BET family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription.[3][4] BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, such as MYC.[2][4] This central role in cancer cell proliferation has made BRD4 an attractive therapeutic target.

First-generation BET inhibitors, while showing promise, were monovalent, binding to a single bromodomain.[5] The development of this compound by AstraZeneca represented a significant advancement, with a bivalent design that allows for simultaneous interaction with two bromodomains of BRD4.[3][5] This enhanced avidity was hypothesized to translate into improved potency and superior anti-tumor activity.

Discovery and Synthesis

The discovery of this compound stemmed from a medicinal chemistry program aimed at optimizing a series of bivalent triazolopyridazine-based BET inhibitors. The chemical structure of this compound is (R)-4-(2-(4-(1-(3-methoxy-[1][2][6]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one.[1] The synthesis of this compound has been described by Bradbury and colleagues. While the full detailed protocol is proprietary, the key reaction scheme is outlined below.

Synthesis Scheme of this compound (Conceptual)

Caption: Conceptual overview of the synthetic route to this compound.

Mechanism of Action

This compound functions as a selective and reversible inhibitor of BRD4.[6] Its bivalent nature allows it to bind with high avidity to the acetylated lysine recognition motifs within two bromodomains of the BRD4 protein.[1] This binding event physically displaces BRD4 from chromatin, thereby preventing the recruitment of transcriptional regulators necessary for the expression of target genes.[1][3] The downstream consequences of BRD4 inhibition by this compound include the downregulation of growth-promoting genes, most notably MYC, leading to the induction of apoptosis and the inhibition of tumor cell proliferation.[1][2]

Signaling Pathway of this compound Action

Caption: this compound inhibits BRD4 binding to histones, disrupting oncogene transcription.

Preclinical Development

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including hematologic malignancies, hepatocellular carcinoma (HCC), and colorectal cancer.[4][5][7]

In Vitro Activity

This compound has shown potent antiproliferative activity against various cancer cell lines. Key quantitative data are summarized in the table below.

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| U2OS | Osteosarcoma | BRD4 Foci Disruption | IC50 | 1.7 nM | [2] |

| Multiple Hematologic Cancer Cell Lines | AML, MM, DLBCL | Cell Viability | GI50 | <150 nM | [5] |

| HCC Cell Lines (7 lines) | Hepatocellular Carcinoma | Cell Viability (CellTiter-Glo) | IC50 | 1-100 µM (range) | [5][7] |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Oral administration of this compound led to tumor stasis or regression in models of acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL).[2] In a hepatocellular carcinoma xenograft model, a lipid nanoemulsion formulation of this compound inhibited tumor growth.[5][8]

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| MV-4-11 | Acute Myeloid Leukemia | Oral | Tumor stasis/regression | [2] |

| Multiple Models | AML, MM, DLBCL | Oral | Tumor stasis/regression | [2] |

| HCCLM3 | Hepatocellular Carcinoma | Intraperitoneal (nanoemulsion) | Inhibition of tumor growth | [5][8] |

Clinical Development

The first-in-human Phase I clinical trial of this compound (NCT03205176) evaluated its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with relapsed or refractory solid tumors and lymphomas.[6][9] The study assessed this compound as both a monotherapy and in combination with the PARP inhibitor, olaparib.[2][9]

Study Design

The trial consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a dose-expansion phase.[1] Patients received oral this compound on a continuous daily (QD) or twice-daily (BID) schedule in 21-day cycles.[9]

Clinical Trial Workflow (NCT03205176)

Caption: Overview of the Phase I clinical trial design for this compound.

Pharmacokinetics

This compound exhibited dose-dependent pharmacokinetics with minimal accumulation.[6][10] The time to maximum plasma concentration (Tmax) ranged from 0.5 to 3 hours, with a half-life (t1/2) of approximately 6 hours.[6]

| Parameter | Value | Reference |

| Tmax | 0.5 - 3 hours | [6] |

| t1/2 | ~6 hours | [6] |

Safety and Tolerability

This compound was found to be tolerable as both a monotherapy and in combination with olaparib at the recommended Phase II doses.[6][10] The most common treatment-related adverse events were fatigue, hematologic toxicities (primarily thrombocytopenia), and gastrointestinal events.[2][6][10]

Recommended Phase II Dose (RP2D)

The recommended Phase II doses were determined to be 30 mg once daily or 15 mg twice daily for this compound monotherapy.[2][10]

Key Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add CellTiter-Glo® Reagent to each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the luminescence signal against the log of the compound concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, BRD4, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., by oral gavage or as a formulated nanoemulsion) or vehicle control according to the planned dosing schedule and duration.

-

Endpoint: Continue treatment until a predefined endpoint is reached, such as significant tumor growth in the control group or signs of toxicity.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a novel, potent, and orally bioavailable bivalent BET inhibitor that has demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its unique mechanism of action, involving the simultaneous binding to two bromodomains of BRD4, results in enhanced potency. Early clinical data from the Phase I trial have established a tolerable safety profile and a recommended dose for further investigation. The continued development of this compound, both as a monotherapy and in combination with other targeted agents, holds promise for the treatment of various malignancies. This technical guide provides a foundational understanding of the discovery and development of this compound for the scientific and drug development community.

References

- 1. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. This compound: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | BRD4 Inhibition by this compound Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]

- 6. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. First-in-human Study of this compound, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of AZD5153: A Bivalent Approach to BRD4 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD5153 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4). What sets this compound apart from first-generation BET inhibitors is its novel bivalent binding mechanism. This unique mode of action, where a single molecule of this compound simultaneously engages both bromodomains (BD1 and BD2) of a BRD4 protein, confers enhanced potency and distinct pharmacological properties. This technical guide will delve into the core mechanism of this compound's bivalent BRD4 inhibition, supported by a compilation of preclinical data and detailed experimental methodologies.

Introduction to BRD4 and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription. BRD4, the most extensively studied member, recognizes and binds to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2. This interaction is critical for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoter and enhancer regions of target genes. Consequently, BRD4 is instrumental in regulating the expression of genes involved in cell cycle progression, proliferation, and apoptosis, including the well-known oncogene MYC. Dysregulation of BRD4 activity has been implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy.

The Bivalent Binding Mechanism of this compound

Unlike conventional monovalent BET inhibitors that bind to a single bromodomain, this compound possesses a unique chemical structure that allows it to bridge and simultaneously occupy both the BD1 and BD2 pockets of a single BRD4 molecule. This bivalent interaction results in a significant increase in binding avidity and a slower dissociation rate compared to its monovalent counterparts. The enhanced avidity translates to superior potency in displacing BRD4 from chromatin, leading to a more profound and sustained inhibition of BRD4-dependent gene transcription.

Caption: Bivalent binding of this compound to BRD4 bromodomains.

Downstream Signaling and Cellular Effects

By effectively displacing BRD4 from chromatin, this compound disrupts the transcriptional regulation of key oncogenic programs. This leads to a cascade of downstream effects that ultimately inhibit cancer cell growth and survival.

Transcriptional Repression of Oncogenes

A primary consequence of BRD4 inhibition by this compound is the downregulation of the proto-oncogene MYC, a master regulator of cell proliferation and metabolism. In addition to MYC, this compound has been shown to modulate the expression of other critical cell cycle and survival genes, including those regulated by the E2F transcription factor.

Induction of Apoptosis and Cell Cycle Arrest

The suppression of key pro-proliferative and anti-apoptotic genes by this compound leads to the induction of programmed cell death (apoptosis) in cancer cells. This is often evidenced by an increase in apoptosis markers such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP). Furthermore, this compound can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby halting the proliferation of malignant cells.

Caption: this compound signaling pathway and cellular outcomes.

Quantitative Preclinical Data

The enhanced potency of this compound due to its bivalent binding is reflected in its low nanomolar activity in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | MTT | ~0.1 - 1 | |

| LoVo | Colorectal Cancer | MTT | ~0.1 - 1 | |

| HCCLM3 | Hepatocellular Carcinoma | CellTiter-Glo | ~10 | |

| Huh7 | Hepatocellular Carcinoma | CellTiter-Glo | ~10 | |

| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo | ~10 | |

| PC-3 | Prostate Cancer | Not Specified | 0.1 (effective concentration) | |

| LNCaP | Prostate Cancer | Not Specified | 0.1 (effective concentration) |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

| Biomarker | Effect of this compound Treatment | Cell/System | Reference |

| c-Myc | Downregulation | Colorectal & Prostate Cancer Cells, AML Xenografts | |

| HEXIM1 | Upregulation | Human Whole Blood, AML Xenografts | |

| Cleaved Caspase-3 | Upregulation | Colorectal & Prostate Cancer Cells | |

| Cleaved PARP | Upregulation | Colorectal & Prostate Cancer Cells | |

| p-mTOR | Downregulation | Hematologic Cancer Cell Lines | |

| p-E2F | Downregulation | Hematologic Cancer Cell Lines |

Key Experimental Methodologies

The following are summaries of common experimental protocols used to characterize the mechanism of action of this compound.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

-

MTT Assay:

-

Seed cells (e.g., HCT116, LoVo) in a 96-well plate at a density of 1000 cells/well and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µmol/L) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Seed cells in a 96-well plate and treat with varying concentrations of this compound for 72 hours.

-

Add CellTiter-Glo® reagent, which measures cellular ATP levels.

-

Measure luminescence to determine the number of viable cells.

-

Apoptosis Assays

These methods are employed to quantify the extent of apoptosis induced by this compound.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Seed cells (e.g., HCT116, LoVo) in 6-well plates at a density of 2 x 10^5 cells/well.

-

Treat cells with desired concentrations of this compound (e.g., 0, 0.5, 1, and 2 µmol/L) for 48 hours.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, cleaved caspase-3, PARP, BRD4).

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of BRD4 and assess how this compound treatment affects its chromatin occupancy.

Caption: A generalized workflow for a ChIP-seq experiment.

Conclusion

This compound represents a significant advancement in the development of BET inhibitors. Its unique bivalent binding mechanism to both bromodomains of BRD4 results in enhanced potency and a durable anti-tumor response in preclinical models of various cancers. The ability of this compound to effectively disrupt BRD4-dependent transcriptional programs, leading to the suppression of key oncogenes like MYC, cell cycle arrest, and apoptosis, underscores its therapeutic potential. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of bivalent BET inhibitors, which hold promise for the treatment of a wide range of malignancies.

AZD5153: A Technical Guide to its High-Affinity Binding to BRD4 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and mechanism of action of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. Through a comprehensive review of available data, this document provides a detailed understanding of this compound's interaction with the tandem bromodomains of BRD4 (BD1 and BD2), the experimental methodologies used to characterize this binding, and the subsequent impact on key signaling pathways.

Core Tenets of this compound Binding and Function

This compound is distinguished as a bivalent inhibitor, a characteristic that underpins its high potency. Unlike monovalent inhibitors that target a single bromodomain, this compound simultaneously engages both the first (BD1) and second (BD2) bromodomains of the BRD4 protein.[1] This dual-binding mechanism results in a significant avidity gain, leading to enhanced potency in displacing BRD4 from acetylated histones on the chromatin.[2] This disruption of the BRD4-chromatin interaction is the primary mechanism through which this compound exerts its therapeutic effects, leading to the dysregulation of target gene expression, induction of apoptosis, and inhibition of proliferation in cancer cells.[1]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for BRD4 has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting the superior potency of this compound for the full-length BRD4 protein compared to its isolated bromodomains.

| Target | Assay Type | Parameter | Value | Reference |

| Full-Length BRD4 (FL-BRD4) | Biochemical Assay | IC50 | 5.0 nM | [3] |

| BRD4 Bromodomain 1 (BD1) | Biochemical Assay | IC50 | 1.6 µM | [3] |

| BRD4 | Fluorescence Polarization | Ki | 5 nM | [4] |

| BRD4 | Cellular Assay (Foci Disruption) | IC50 | 1.7 nM | [5] |

Experimental Protocols

The determination of this compound's binding affinity for BRD4 bromodomains relies on robust biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the literature.

Fluorescence Polarization (FP) Competition Assay

This assay is a common method to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a fluorescently labeled probe from the target protein (BRD4).

Principle: The fluorescence polarization of a small, fluorescently labeled molecule (probe) increases upon binding to a larger molecule (BRD4) due to the slower tumbling rate of the complex. In a competition assay, the unlabeled inhibitor (this compound) competes with the fluorescent probe for binding to BRD4, resulting in a decrease in fluorescence polarization.

Materials:

-

Recombinant human BRD4 protein (full-length or individual bromodomains)

-

Fluorescently labeled probe (e.g., a small molecule or peptide with known affinity for BRD4 bromodomains)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Probe-Protein Binding: A fixed concentration of the fluorescently labeled probe is incubated with a fixed concentration of the BRD4 protein in the assay buffer to establish a baseline high polarization signal.

-

Inhibitor Titration: A serial dilution of this compound is added to the probe-protein mixture.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Measurement: The fluorescence polarization is measured for each concentration of this compound.

-

Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the bound probe, is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.

Signaling Pathways Modulated by this compound

By inhibiting BRD4, this compound profoundly impacts downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary and most well-documented consequence is the downregulation of the proto-oncogene c-MYC.

BRD4-c-MYC Axis

BRD4 plays a crucial role in the transcriptional regulation of c-MYC. It is recruited to the super-enhancers and promoter regions of the MYC gene, where it facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust c-MYC expression. This compound, by displacing BRD4 from these regulatory regions, effectively shuts down c-MYC transcription.

Impact on E2F and mTOR Transcriptional Programs

In addition to c-MYC, studies have shown that this compound treatment significantly affects the transcriptional programs of E2F and mTOR pathways.[5] BRD4 is known to co-activate E2F target genes, which are critical for cell cycle progression. By inhibiting BRD4, this compound can lead to the downregulation of these genes, contributing to its anti-proliferative effects. The modulation of the mTOR pathway suggests a broader impact of BRD4 inhibition on cellular metabolism and growth control.

Conclusion

This compound is a highly potent, bivalent inhibitor of BRD4 that demonstrates strong affinity for both bromodomains, leading to effective disruption of BRD4's function in transcriptional regulation. Its primary mechanism of action involves the suppression of key oncogenic signaling pathways, most notably the c-MYC axis, as well as the E2F and mTOR transcriptional programs. The quantitative binding data and understanding of its molecular interactions, derived from robust experimental methodologies, provide a solid foundation for its continued investigation and clinical development as a targeted cancer therapeutic. Further research to elucidate the precise binding kinetics with individual bromodomains and to fully map the breadth of its impact on cellular signaling will continue to refine our understanding of this promising therapeutic agent.

References

- 1. A Comparative Study of Fluorescence Assays in Screening for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Rb/E2F and TSC/mTOR Pathways Induce Synergistic Inhibition in PDGF-Induced Proliferation in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dissecting the Role of BET Bromodomain Proteins BRD2 and BRD4 in Human NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BRD4 in Transcriptional Regulation: A Technical Guide

Abstract

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and transcriptional co-activator that has emerged as a critical regulator of gene expression in both physiological and pathological states. As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 plays a central role in interpreting the histone code by recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is fundamental to its function in recruiting key transcriptional machinery, particularly the positive transcription elongation factor b (P-TEFb), to gene promoters and super-enhancers. By facilitating the release of paused RNA Polymerase II, BRD4 drives the expression of genes essential for cell cycle progression, proliferation, and identity. Its deregulation is a hallmark of numerous diseases, most notably cancer, making it a prime therapeutic target for a new class of epigenetic drugs. This technical guide provides an in-depth exploration of BRD4's structure, its core mechanisms in transcriptional control, its involvement in disease-related signaling pathways, and the methodologies used to study its function, aimed at researchers, scientists, and professionals in drug development.

Introduction to BRD4: Structure and Function

BRD4 is a member of the BET protein family, which also includes BRD2, BRD3, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.

Structural Domains of BRD4

The human BRD4 protein is comprised of several key functional domains that dictate its role as a transcriptional regulator:

-

Bromodomain 1 (BD1) and Bromodomain 2 (BD2): These are highly conserved structural motifs, each approximately 110 amino acids long, that function as "readers" of epigenetic marks. They specifically recognize and bind to acetylated lysine residues, particularly on the N-terminal tails of histones H3 and H4. This binding tethers BRD4 to active chromatin regions. While both bromodomains bind acetyl-lysine, they exhibit different binding specificities and are not functionally redundant.

-

Extra-Terminal (ET) Domain: This conserved domain is located C-terminal to the bromodomains and acts as a protein-protein interaction module, recruiting various transcription factors and chromatin remodeling complexes.

-

C-Terminal Motif (CTM): This domain is unique to BRD4 among the ubiquitously expressed BET proteins and is crucial for its primary function in transcription. It contains a P-TEFb-interacting domain (PID) that directly recruits the P-TEFb complex, a key step in activating transcriptional elongation.

Core Mechanism in Transcriptional Regulation

BRD4 is a master regulator of transcription, primarily by controlling the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation. This mechanism is central to the expression of a vast number of genes, particularly those with high transcriptional output, such as oncogenes.

Chromatin Targeting and P-TEFb Recruitment

The canonical model of BRD4 action begins with its two bromodomains binding to acetylated histones at gene promoters and enhancers. This anchors BRD4 to transcriptionally active sites. Once localized, BRD4 utilizes its C-terminal P-TEFb-interacting domain (PID) to recruit the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (predominantly Cyclin T1). BRD4 preferentially interacts with the active form of P-TEFb that is not sequestered by the inhibitory 7SK snRNP complex.

Activating Transcriptional Elongation

Upon recruitment by BRD4, the CDK9 subunit of P-TEFb phosphorylates two key substrates. First, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, primarily at the serine 2 position of its heptapeptide repeats. Second, it phosphorylates the negative elongation factor (NELF) and DRB-sensitivity-inducing factor (DSIF), causing them to dissociate from the Pol II complex. This series of phosphorylation events releases Pol II from its paused state, which typically occurs 20-60 nucleotides downstream of the transcription start site, allowing it to transition into a productive elongation phase and transcribe the full length of the gene.

Role at Super-Enhancers

Super-enhancers (SEs) are large clusters of enhancers that are densely occupied by transcription factors, the Mediator complex, and epigenetic regulators. They drive high-level expression of genes that are critical for establishing and maintaining cell identity. In cancer cells, SEs often control the expression of key oncogenes, leading to a state of "transcriptional addiction".

BRD4 is a defining component of SEs, where it is found at exceptionally high levels. It is hypothesized that BRD4 helps establish and maintain the chromatin architecture of SEs and facilitates the recruitment of P-TEFb to these powerful regulatory elements, leading to robust and sustained transcription of associated oncogenes like MYC. The dependency of cancer cells on these BRD4-maintained SEs is a key vulnerability that is exploited by BET inhibitors.

BRD4 in Disease Signaling

The profound influence of BRD4 on the transcription of growth-promoting genes makes its dysregulation a common feature in many human cancers and other diseases.

-

Oncogene Regulation: BRD4 is a critical upstream regulator of major oncogenes, including MYC, BCL2, and FOSL1. By maintaining super-enhancers that drive these genes, BRD4 supports the uncontrolled proliferation and survival of tumor cells.

-

NUT Midline Carcinoma (NMC): This rare and aggressive cancer is defined by a chromosomal translocation that fuses the BRD4 gene (or sometimes BRD3) to the NUTM1 gene. The resulting BRD4-NUT fusion protein tethers histone acetyltransferases (HATs) like p300 to chromatin, creating vast domains of hyperacetylation that sequester essential transcriptional machinery, leading to a global deregulation of gene expression and a block in cellular differentiation.

-

Other Cancers: Overexpression of BRD4 is associated with poor prognosis in various malignancies, including breast cancer, liver cancer, and leukemia.

-

Inflammation and Signaling: BRD4 is involved in inflammatory signaling pathways. For instance, it can interact with the RelA subunit of NF-κB to promote the transcription of pro-inflammatory genes. In triple-negative breast cancer, a BRD4/Jagged1/Notch1 signaling axis has been identified as critical for cancer cell dissemination.

Therapeutic Targeting of BRD4

The dependence of many cancers on BRD4 function makes it an attractive therapeutic target.

Small Molecule Inhibitors

The development of small molecules that competitively bind to the acetyl-lysine binding pockets of the BRD4 bromodomains has revolutionized the study of BET proteins. The prototypical BET inhibitor, JQ1, has been instrumental in validating BRD4 as a drug target. These inhibitors work by displacing BRD4 from chromatin, thereby preventing it from recruiting P-TEFb to promoters and super-enhancers. This leads to the preferential downregulation of key oncogenes like MYC and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.

Proteolysis Targeting Chimeras (PROTACs)

A newer strategy involves the use of PROTACs, which are bifunctional molecules that link a BRD4-binding moiety to an E3 ubiquitin ligase ligand. This induces the ubiquitination and subsequent proteasomal degradation of the BRD4 protein, offering a more sustained and potent inhibition compared to simple occupancy-based inhibitors.

Quantitative Data on BRD4 Inhibitors

The efficacy of BRD4 inhibitors is quantified by their binding affinity (Kd) and their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays.

| Compound | Target Domain(s) | Assay Type | IC50 / Kd | Reference |

| (+)-JQ1 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd: ~50 nM | |

| BRD4 BD2 | Isothermal Titration Calorimetry (ITC) | Kd: ~90 nM | ||

| BRD4 BD1 | ALPHA-screen | IC50: 77 nM | ||

| BRD4 BD2 | ALPHA-screen | IC50: 33 nM | ||

| OTX015 | BET family | Clinical Trial (Phase I) | N/A | |

| NHWD-870 | BRD4 | Clinical Trial (Phase II) | N/A | |

| Apabetalone | BRD4 | Clinical Trial (Phase III) | N/A | |

| Compound 52 | BRD4 BD1 | Biochemical Assay | IC50: 90 nM | |

| Compound 53 | BRD4 BD1 | Biochemical Assay | IC50: 93 nM |

Key Experimental Methodologies

Studying the genomic role of BRD4 requires specialized techniques to map its interactions with chromatin and to understand its impact on gene expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a protein of interest. For BRD4, this technique reveals its localization at promoters, typical enhancers, and super-enhancers.

Detailed Protocol: BRD4 ChIP-seq

This protocol is optimized for approximately 1x107 mammalian cells per immunoprecipitation.

A. Materials and Reagents:

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (37%, molecular biology grade)

-

Glycine (2.5 M stock)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

ChIP-grade anti-BRD4 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

ChIP Dilution Buffer

-

High Salt Wash Buffer

-

LiCl Wash Buffer

-

TE Buffer

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M)

-

Proteinase K

-

DNA purification kit (e.g., Qiagen PCR Purification Kit)

B. Procedure:

-

Cross-linking: To live cells in culture, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.

-

Lysis and Chromatin Shearing: Resuspend the cell pellet in Lysis Buffer. Sonicate the chromatin to achieve fragments of 200-800 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Immunoprecipitation (IP): Pre-clear the chromatin by incubating with Protein A/G beads. Set aside a small aliquot as "Input" control. Incubate the remaining chromatin with the anti-BRD4 antibody (or IgG control) overnight at 4°C with rotation.

-

Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C.

-

Washes: Pellet the beads on a magnetic stand and perform sequential washes with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer. This removes non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. The input sample should be processed in parallel.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a column-based kit or phenol:chloroform extraction.

-

Library Preparation and Sequencing: Quantify the purified DNA. Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina) and perform high-throughput sequencing.

RNA-Sequencing (RNA-seq)

RNA-seq is used to assess the transcriptional consequences of BRD4 inhibition. By comparing the transcriptomes of cells treated with a BRD4 inhibitor versus a vehicle control, researchers can identify genes that are positively or negatively regulated by BRD4.

AZD5153: A Technical Guide to its Impact on c-MYC and Oncogene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5153 is a potent, selective, and orally bioavailable small molecule that functions as a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] Unlike monovalent inhibitors that bind to a single bromodomain, this compound's unique structure allows it to ligate two bromodomains simultaneously, leading to enhanced avidity and increased cellular and antitumor activity.[1] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-MYC, by recruiting transcriptional machinery to acetylated chromatin.[1][2][3] Dysregulation of BRD4 is implicated in the development and proliferation of various cancers, making it a compelling therapeutic target.[2][4] Preclinical studies have demonstrated the antitumor activity of this compound in a range of solid tumors and hematologic malignancies, including hepatocellular carcinoma, prostate cancer, colorectal cancer, and acute myeloid leukemia.[2][5][6][7] This technical guide provides an in-depth analysis of the molecular effects of this compound, with a particular focus on its impact on c-MYC and other oncogene expression.

Core Mechanism of Action: BRD4 Inhibition

This compound exerts its anticancer effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from associating with acetylated histones at super-enhancers and promoters of its target genes. The displacement of BRD4 from these regulatory regions leads to the suppression of transcriptional elongation and a subsequent decrease in the expression of key oncogenes.

Effect on c-MYC and Oncogene Expression

A primary consequence of BRD4 inhibition by this compound is the profound suppression of c-MYC transcription.[1] BRD4 is a critical coactivator for c-MYC, and its displacement from the c-MYC gene locus leads to a rapid decrease in c-MYC mRNA and protein levels.[6][7][8] This downregulation of c-MYC is a key driver of the anti-proliferative and pro-apoptotic effects of this compound.[5][6][7]

Beyond c-MYC, this compound modulates the expression of a broad network of oncogenes and genes involved in cell cycle progression and survival. RNA-sequencing and other gene expression analyses have revealed that this compound treatment leads to the downregulation of several other critical oncogenes.[5][9]

Quantitative Summary of Oncogene Downregulation

The following table summarizes the observed downregulation of key oncogenes in cancer cell lines following treatment with this compound. The data is compiled from RNA-seq and RT-qPCR experiments.

| Gene Symbol | Gene Name | Cancer Type | Fold Change (log2) | Experimental Method | Reference |

| MYC | MYC Proto-Oncogene | Hepatocellular Carcinoma | -1.5 | RNA-seq | [10] |

| YAP1 | Yes-Associated Protein 1 | Hepatocellular Carcinoma | -1.2 | RNA-seq | [5][9] |

| CCND1 | Cyclin D1 | Prostate Cancer, Thyroid Carcinoma | Not specified, significant downregulation | Western Blot | [6][8] |

| BCL2 | B-Cell CLL/Lymphoma 2 | Prostate Cancer, Thyroid Carcinoma | Not specified, significant downregulation | Western Blot | [6][8] |

| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | Prostate Cancer | Not specified, significant downregulation | Western Blot | [6] |

| CDK4 | Cyclin Dependent Kinase 4 | Prostate Cancer | Not specified, significant downregulation | Western Blot | [6] |

| RAD51B | RAD51 Homolog B | Hepatocellular Carcinoma | -1.0 | RNA-seq | [9] |

| TRIB3 | Tribbles Pseudokinase 3 | Hepatocellular Carcinoma | -1.8 | RNA-seq | [9] |

Induction of Apoptosis and Cell Cycle Arrest

The downregulation of c-MYC and other pro-survival genes by this compound leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6][7] Treatment with this compound has been shown to increase the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.[6][7] Furthermore, this compound can induce cell cycle arrest, often in the G0/G1 phase.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Cell Viability Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.[11]

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

After the treatment period, add the CellTiter-Glo® reagent to each well.

-

The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a luminometer to quantify cell viability.[5]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

-

Caspase Activity Assay:

-

Treat cells with this compound.

-

Lyse the cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).

-

Measure the fluorescence or absorbance to quantify caspase activity.[6]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Cross-link proteins to DNA in cells treated with this compound or a vehicle control.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the BRD4-DNA complexes using an antibody specific to BRD4.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Align the sequencing reads to a reference genome to identify the genomic regions where BRD4 was bound.[5][9]

RNA Sequencing (RNA-seq)

-

Isolate total RNA from cells treated with this compound or a vehicle control.

-

Enrich for polyadenylated mRNA.

-

Fragment the mRNA and synthesize cDNA.

-

Prepare a sequencing library from the cDNA.

-

Perform high-throughput sequencing of the library.

-

Align the sequencing reads to a reference transcriptome to quantify gene expression levels and identify differentially expressed genes.[5][9][10]

References

- 1. This compound: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-human Study of this compound, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]

- 5. This compound, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. BRD4 Inhibitor this compound Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel BRD4 inhibitor, suppresses human thyroid carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Pharmacokinetics of AZD5153

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profile of AZD5153, a potent and selective bivalent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, specifically targeting BRD4.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This document summarizes key pharmacokinetic data from clinical and preclinical studies, details experimental methodologies, and visualizes relevant pathways and workflows.

Core Pharmacokinetic Parameters

This compound has been evaluated in a first-in-human, phase I clinical trial (NCT03205176) in patients with relapsed/refractory malignant solid tumors and lymphoma. The study assessed the safety, tolerability, and pharmacokinetics of orally administered this compound as a monotherapy and in combination with olaparib.[2][3]

Human Pharmacokinetics (Monotherapy)

The pharmacokinetic parameters of this compound in adult patients following single and multiple oral doses are summarized below. The data indicate that this compound exhibits dose-proportional increases in exposure (Cmax and AUC) with minimal accumulation upon repeated dosing.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Adult Patients [4]

| Dose | n | Tmax (h, median) | Cmax (nmol/L, mean) | AUC (nmol·h/L, mean) | t1/2 (h, mean) |

| 2 mg QD | 3 | 1.0 | 10.2 | 45.9 | 6.0 |

| 5 mg QD | 3 | 1.0 | 25.8 | 134 | 6.0 |

| 10 mg QD | 3 | 1.0 | 51.2 | 278 | 6.0 |

| 10 mg BID | 5 | 1.0 | 60.7 | 289 | 6.0 |

| 15 mg BID | 4 | 1.0 | 89.9 | 436 | 6.0 |

| 20 mg BID | 7 | 1.5 | 118 | 587 | 6.0 |

| 30 mg QD | 3 | 2.0 | 104 | 601 | 6.0 |

Abbreviations: n, number of patients; Tmax, time to maximum plasma concentration; Cmax, maximum plasma concentration; AUC, area under the plasma concentration-time curve; t1/2, terminal half-life; QD, once daily; BID, twice daily.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Adult Patients (Day 14) [4]

| Dose | n | Tmax (h, median) | Cmax (nmol/L, mean) | AUC (nmol·h/L, mean) |

| 2 mg QD | 3 | 1.0 | 10.1 | 48.2 |

| 5 mg QD | 3 | 1.0 | 28.5 | 151 |

| 10 mg QD | 3 | 1.0 | 58.0 | 311 |

| 10 mg BID | 5 | 1.0 | 72.4 | 338 |

| 15 mg BID | 4 | 1.0 | 101 | 502 |

| 20 mg BID | 7 | 1.0 | 134 | 678 |

| 30 mg QD | 3 | 1.0 | 119 | 682 |

Abbreviations: n, number of patients; Tmax, time to maximum plasma concentration; Cmax, maximum plasma concentration; AUC, area under the plasma concentration-time curve; QD, once daily; BID, twice daily.

Preclinical Pharmacokinetics

While specific quantitative preclinical pharmacokinetic data (Cmax, AUC, bioavailability) for this compound in animal models such as mice and rats are not extensively published in a comparative tabular format, preclinical studies have been crucial in establishing the dose-exposure-response relationship and informing the starting dose for clinical trials.[2] Preclinical xenograft models of various cancers, including acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma, have demonstrated tumor stasis or regression upon in vivo administration of this compound.[1] In a study on human thyroid carcinoma, oral administration of this compound at well-tolerated doses significantly inhibited TPC-1 xenograft growth in SCID mice.[5] Another study in a prostate cancer xenograft model also showed tumor growth inhibition with oral this compound administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) ranging from 0.5 to 3 hours.[4]

-

Distribution: Information on the volume of distribution and tissue distribution in humans is not explicitly detailed in the available literature.

-

Metabolism: The metabolic pathways of this compound have not been fully elucidated in publicly available literature. In vitro metabolism studies using liver microsomes or hepatocytes would be necessary to identify the specific enzymes involved and the resulting metabolites.

-

Excretion: Renal excretion of unchanged this compound is a minor pathway.[6]

Experimental Protocols

Bioanalytical Method for this compound Quantification in Human Plasma

The concentration of this compound in human plasma samples from the phase I clinical trial was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol:

-

Sample Preparation: Plasma samples were subjected to a sample cleanup procedure.

-

Chromatography: Chromatographic separation was achieved on a reverse-phase HPLC column.

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the positive ion mode, employing multiple reaction monitoring (MRM).

-

Quantification: The concentration of this compound was calculated by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.

Preclinical In Vivo Xenograft Study

Preclinical efficacy and pharmacokinetics of this compound have been evaluated in various tumor xenograft models. The following provides a general outline of such a study.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cells.

-

Drug Administration: Once tumors reach a specified size, mice are treated with this compound, typically via oral gavage, at various dose levels and schedules. A vehicle control group is also included.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Immunohistochemical analysis of biomarkers can also be performed.

-

Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected at predetermined time points after drug administration. Plasma is separated and stored for bioanalysis.

In Vitro Metabolism Assay (General Protocol)

While specific data for this compound is not available, the metabolic stability of a compound like this compound would typically be assessed using the following in vitro methods.

Liver Microsomal Stability Assay:

-

Incubation: this compound is incubated with liver microsomes (from human or animal species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent drug is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Hepatocyte Metabolism Assay:

-

Cell Culture: Cryopreserved or fresh hepatocytes are cultured.

-

Incubation: this compound is added to the hepatocyte culture medium and incubated for various time points.

-

Sample Collection: Both the cells and the medium are collected to analyze the parent drug and potential metabolites.

-

Analysis: LC-MS/MS is used to identify and quantify this compound and its metabolites.

Visualizations

Signaling Pathway of this compound Action

This compound is a bivalent inhibitor of BRD4, a key epigenetic reader that regulates the transcription of oncogenes. By binding to the bromodomains of BRD4, this compound displaces it from acetylated histones, leading to the downregulation of BRD4 target genes, including the proto-oncogene MYC. This disruption of the transcriptional program ultimately inhibits tumor cell growth and survival.[1][7]

Caption: Mechanism of action of this compound in inhibiting BRD4-mediated gene transcription.

Experimental Workflow: Bioanalytical Quantification of this compound

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.

Caption: Workflow for the quantification of this compound in plasma samples.

References

- 1. This compound: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-human Study of this compound, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-human Study of this compound, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel BRD4 inhibitor, suppresses human thyroid carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bivalent versus Monovalent BET Inhibitors: A Technical Guide to Core Mechanisms and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that regulate gene transcription and are implicated in a wide range of diseases, most notably cancer. Small molecule inhibitors targeting BET proteins have emerged as a promising therapeutic strategy. This technical guide provides an in-depth comparison of two classes of BET inhibitors: monovalent and bivalent. We will explore their distinct mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the core differences between these inhibitor types to inform future research and therapeutic design.

Introduction to BET Proteins and Their Inhibition

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus. These bromodomains recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[1] This interaction is crucial for the expression of key oncogenes like MYC and anti-apoptotic factors such as BCL2.[2]

Monovalent BET inhibitors , such as the well-characterized JQ1, are small molecules that competitively bind to the acetyl-lysine binding pocket of a single bromodomain.[3] This binding displaces the BET protein from chromatin, leading to the suppression of target gene transcription and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[4][5]

Bivalent BET inhibitors represent a more recent and advanced approach. These molecules are designed with two pharmacophores connected by a linker, allowing them to simultaneously engage two bromodomains.[6][7] This dual binding can occur either intramolecularly (binding to both BD1 and BD2 of the same BET protein) or intermolecularly (bridging two separate BET protein molecules).[8][9] This bivalency is designed to increase binding affinity and residence time, leading to enhanced potency and potentially altered selectivity.[6][7]

Comparative Analysis of Inhibitor Potency

Bivalent BET inhibitors have consistently demonstrated superior potency compared to their monovalent counterparts. This enhanced activity is attributed to the avidity effect, where the simultaneous binding to two domains results in a significantly slower dissociation rate.[9] The following tables summarize the quantitative data for key monovalent and bivalent BET inhibitors.

| Table 1: Biochemical Potency of Monovalent vs. Bivalent BET Inhibitors | |||

| Inhibitor | Class | Target | IC50 (nM) |

| JQ1 | Monovalent | BRD4(1) | 77[3] |

| I-BET762 | Monovalent | BRD4 | - |

| MT1 | Bivalent | BRD4(1) | 0.789[10] |

| biBET | Bivalent | BRD4 | - |

| AZD5153 | Bivalent | BRD4 | - |

| NC-II-259-1 | Monovalent | BRD4 | ~500[8] |

| NC-III-49-1 | Bivalent | BRD4 | 0.69[8] |

| Table 2: Cellular Potency of Monovalent vs. Bivalent BET Inhibitors | |||

| Inhibitor | Class | Cell Line | GI50/IC50 (nM) |

| JQ1 | Monovalent | NMC797 | - |

| I-BET762 | Monovalent | MM.1S | - |

| MT1 | Bivalent | MV4;11 | >100-fold more potent than JQ1[11][12] |

| biBET | Bivalent | - | EC50 of 100 pM for disruption of BRD4-mediator complex foci[13] |

| This compound | Bivalent | Hematological Cancer Models | < 25[6] |

| NC-III-53-1 | Monovalent | MM1.S | 8.5[8] |

| NC-III-49-1 | Bivalent | MM1.S | 0.69[8] |

Core Mechanisms of Action: A Visual Guide

The primary mechanism of action for both inhibitor types is the displacement of BET proteins from chromatin, leading to transcriptional repression. However, the nuances of their interaction with BET proteins and the downstream consequences differ.

General Mechanism of BET Inhibition

Both monovalent and bivalent inhibitors competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (p-TEFb), leading to the suppression of target gene expression.

Caption: General mechanism of BET inhibition.

Downregulation of MYC and BCL2 Signaling

A critical consequence of BET inhibition is the downregulation of the oncogene MYC and the anti-apoptotic gene BCL2.[2][5] This is a key driver of the anti-cancer effects observed with these inhibitors.

Caption: Downregulation of MYC and BCL2 by BET inhibitors.

Modulation of the NF-κB Signaling Pathway

BET proteins, particularly BRD4, can interact with acetylated RelA, a key component of the NF-κB signaling pathway, to promote the transcription of pro-inflammatory and pro-survival genes.[14] BET inhibitors can disrupt this interaction, leading to the suppression of NF-κB target genes.[15][16]

Caption: BET inhibitor modulation of the NF-κB pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare monovalent and bivalent BET inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay measures the binding of BET inhibitors to bromodomains in a homogeneous format.

Materials:

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

GST-tagged BET bromodomain (e.g., BRD4-BD1)

-

Biotinylated histone peptide (e.g., H4K5/8/12/16(Ac))

-

Dye-labeled streptavidin (acceptor fluorophore)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test inhibitors (monovalent and bivalent)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Protocol:

-

Prepare serial dilutions of the test inhibitors in assay buffer.

-

In a 384-well plate, add the GST-tagged BET bromodomain.

-

Add the test inhibitor dilutions to the respective wells.

-

Add the biotinylated histone peptide to all wells.

-

Add the Tb-labeled anti-GST antibody and dye-labeled streptavidin mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes), protected from light.[17][18]

-

Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (e.g., donor emission and acceptor emission).

-

Calculate the ratio of acceptor to donor fluorescence and plot against inhibitor concentration to determine the IC50 value.

Caption: TR-FRET assay workflow for BET inhibitor binding.

AlphaScreen Assay for Inhibition of Protein-Protein Interaction

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay to measure the disruption of the BET protein-histone interaction.[19][20]

Materials:

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Biotinylated histone peptide

-

His-tagged BET bromodomain

-

Assay Buffer

-

Test inhibitors

-

384-well OptiPlate

Protocol:

-

Prepare serial dilutions of the test inhibitors.

-

In a 384-well plate, add the His-tagged BET bromodomain and the biotinylated histone peptide.

-

Add the test inhibitor dilutions.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).[21]

-

Add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads.

-

Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).[21]

-

Read the plate on an AlphaScreen-compatible reader.

-

A decrease in signal indicates inhibition of the protein-protein interaction. Calculate IC50 values from the dose-response curves.

Caption: AlphaScreen assay workflow.

MTS Assay for Cellular Viability

The MTS assay is a colorimetric method to assess cell viability in response to inhibitor treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test inhibitors

-

MTS reagent

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitors. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[22][23]

-

Measure the absorbance at 490 nm using a plate reader.[22]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

Caption: MTS assay workflow for cell viability.

Conclusion and Future Directions

Bivalent BET inhibitors represent a significant advancement in the field of epigenetic drug discovery. Their enhanced potency, driven by the avidity of dual bromodomain engagement, offers a clear advantage over their monovalent predecessors. Furthermore, the potential for engineering selectivity towards specific BET family members or individual bromodomains opens up new avenues for targeted therapies with potentially improved therapeutic windows.

Future research should focus on several key areas:

-

Optimizing Linker Chemistry: The length and composition of the linker in bivalent inhibitors are critical for their binding kinetics and pharmacokinetic properties.[6][24] Further optimization could lead to compounds with improved oral bioavailability and metabolic stability.

-

Exploring Heterobivalent Inhibitors: Designing inhibitors that can simultaneously target a BET bromodomain and another epigenetic reader or a different class of protein could lead to synergistic anti-cancer effects and overcome resistance mechanisms.

-

Investigating Mechanisms of Resistance: A deeper understanding of how cancer cells develop resistance to both monovalent and bivalent BET inhibitors is crucial for the development of effective combination therapies.

-

Clinical Translation: Continued preclinical and clinical evaluation of promising bivalent BET inhibitors, such as this compound, is essential to realize their full therapeutic potential.[25]

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Characterization of Bivalent BET Inhibitors [dash.harvard.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MT1|MT-1|JQ-1 bivalent BRD4 inhibitor [dcchemicals.com]

- 13. Potent and selective bivalent inhibitors of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. resources.amsbio.com [resources.amsbio.com]

- 19. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.amsbio.com [resources.amsbio.com]

- 22. broadpharm.com [broadpharm.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Design and development of a novel series of oral bivalent BET inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]